REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:18])[C:5](=O)[CH2:6][C:7]1[N:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[N+:14]([O-])=O)[CH3:2].[Cl-].[NH4+]>C1COCC1.C(O)C.[Fe]>[CH2:1]([O:3][C:4]([C:5]1[NH:14][C:8]2[C:7](=[N:12][C:11]([Cl:13])=[CH:10][CH:9]=2)[CH:6]=1)=[O:18])[CH3:2] |f:1.2|
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Name
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3-(2-chloro-5-nitropyridin-6-yl)-2-oxopropionic acid ethyl ester
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Quantity
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1.53 g
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Type
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reactant
|
Smiles
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C(C)OC(C(CC1=C(C=CC(=N1)Cl)[N+](=O)[O-])=O)=O
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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[Cl-].[NH4+]
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Name
|
|
Quantity
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65 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
|
1.95 g
|
Type
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catalyst
|
Smiles
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[Fe]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the suspension was vigorously stirred at rt
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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FILTRATION
|
Details
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to filtration through a celite plug
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Type
|
WASH
|
Details
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washed through with warm THF
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Type
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CONCENTRATION
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Details
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The mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to give an aqueous suspension, which
|
Type
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FILTRATION
|
Details
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was filtered through a sinter
|
Type
|
WASH
|
Details
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washing with water
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Type
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WASH
|
Details
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The wet solid was washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified via flash chromatography
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Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (1:19)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC2=NC(=CC=C2N1)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |